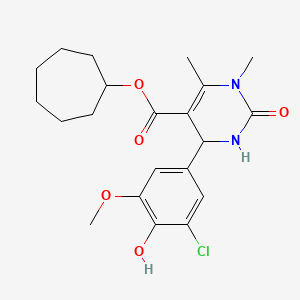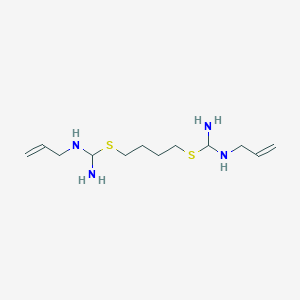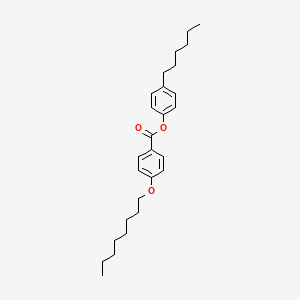![molecular formula C17H17N5OS B12471908 2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B12471908.png)
2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered aromatic rings containing three nitrogen atoms and two carbon atoms.
準備方法
The synthesis of 2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide typically involves multistep synthetic routes. One common method starts with the preparation of 5-amino-1,2,4-triazole derivatives, which are then reacted with appropriate phenyl and acetamide groups under controlled conditions . Industrial production methods often utilize microwave irradiation to enhance reaction rates and yields . The choice of reagents and reaction conditions can vary depending on the desired purity and yield of the final product.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups onto the triazole ring.
科学的研究の応用
2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide has a wide range of scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological receptors and enzymes.
Materials Science: It is investigated for its potential use in the development of new materials with unique electronic or optical properties.
作用機序
The mechanism of action of 2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to the inhibition of enzyme activity or disruption of cellular processes . This compound may also induce apoptosis in cancer cells by interacting with key signaling pathways .
類似化合物との比較
Similar compounds to 2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide include other triazole derivatives such as:
Fluconazole: An antifungal agent with a similar triazole ring structure.
Voriconazole: Another antifungal agent with enhanced activity against a broader spectrum of fungi.
Trazodone: An antidepressant that also contains a triazole moiety.
What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.
特性
分子式 |
C17H17N5OS |
|---|---|
分子量 |
339.4 g/mol |
IUPAC名 |
2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C17H17N5OS/c1-12-7-5-6-10-14(12)19-15(23)11-24-17-21-20-16(18)22(17)13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H2,18,20)(H,19,23) |
InChIキー |
QPEUAJOCNFQYBQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B12471830.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-phenylfuran-2-carboxamide](/img/structure/B12471831.png)

![2-chloro-N-(4-{5-[(2-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B12471835.png)

![Bis[4-(4-nitrophenoxy)phenyl] benzene-1,3-dicarboxylate](/img/structure/B12471853.png)
![2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12471855.png)
![N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12471864.png)
![3-amino-6-tert-butyl-N,4-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12471873.png)

![N-[(5-bromo-2-methoxyphenyl)methylideneamino]-3-methylbutanamide](/img/structure/B12471886.png)
![2-(4-bromophenyl)-2-oxoethyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B12471894.png)
![2-Furancarboxylic acid, 2-[[5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methylene]hydrazide](/img/structure/B12471902.png)
![4-methoxy-3-(morpholine-4-carbonyl)-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B12471912.png)
